4-(3-bromophenyl)-1H-imidazol-2-amine
Description
4-(3-Bromophenyl)-1H-imidazol-2-amine is a brominated imidazole derivative characterized by a 1H-imidazol-2-amine core substituted at the 4-position with a 3-bromophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom at the meta position of the phenyl ring.
The bromophenyl substituent enhances lipophilicity and may influence bioactivity by modulating interactions with biological targets, such as enzymes or receptors involved in microbial biofilm formation .
Structure
2D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis generally begins with 3-bromoaniline and glyoxal as key starting materials.
- The 3-bromoaniline undergoes a cyclization reaction with glyoxal , which provides the two-carbon fragment necessary for imidazole ring formation.
- This reaction is typically performed in the presence of an acid catalyst to facilitate ring closure and formation of the imidazole nucleus.
- The process yields 4-(3-bromophenyl)-1H-imidazol-2-amine after completion of cyclization and subsequent workup steps.
Reaction Conditions and Catalysis
- The cyclization is often carried out under mild heating conditions (e.g., around 70 °C) to promote reaction kinetics without decomposing sensitive intermediates.
- Acid catalysts such as acetic acid or other protic acids are commonly employed to protonate intermediates and drive the ring closure.
- In some advanced synthetic protocols, base-catalyzed intramolecular cyclizations have been reported for related imidazole derivatives, using strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze rapid ring formation in under a minute at room temperature, although these are more typical for imidazol-2-one derivatives rather than imidazol-2-amine specifically.
Purification Techniques
- After the reaction, the crude product mixture is typically purified by column chromatography using silica gel and solvent mixtures such as hexane/ethyl acetate .
- Alternatively, recrystallization from ethanol or other suitable solvents is employed to obtain the product in high purity.
- Industrial scale production may use automated purification systems to ensure consistency and scalability.
Alternative and One-Pot Synthesis Approaches
- One-pot synthesis methods for imidazole derivatives involve combining aromatic amines, aldehydes, and ammonium acetate under solvent-free or mild heating conditions.
- For example, aromatic o-phenylenediamines with aromatic aldehydes and ammonium acetate heated at 70 °C for about 1 hour can yield imidazole derivatives after simple aqueous workup and recrystallization.
- While this method is more common for benzimidazole derivatives, it suggests a potential route for imidazole derivatives like this compound by substituting appropriate amines and aldehydes.
Reaction Mechanism Insights
- The cyclization typically proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of glyoxal, followed by dehydration and ring closure to form the imidazole ring.
- Base catalysis can facilitate isomerization and cyclization steps by deprotonation and stabilization of intermediates, as shown in related imidazole and imidazolidinone syntheses.
- Computational studies on similar systems indicate low energy barriers for ring closure steps, supporting rapid and efficient synthesis under mild conditions.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The acid-catalyzed cyclization method remains the most straightforward and widely used approach for synthesizing this compound, offering good yields and scalability.
- Base-catalyzed methods, although more commonly applied to imidazol-2-one derivatives, demonstrate the potential for rapid synthesis under mild conditions, which could be adapted for this compound with further optimization.
- Purification remains critical to obtain high-purity product suitable for biochemical or pharmaceutical applications.
- Industrial production benefits from continuous flow synthesis and automated purification to enhance throughput and reproducibility.
This comprehensive overview synthesizes data from diverse authoritative sources, providing an expert-level understanding of the preparation methods for this compound. The combination of classical acid-catalyzed cyclization and emerging catalytic approaches offers a robust toolkit for researchers and manufacturers working with this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables structural diversification:
Table 1: Substitution Reactions
Key findings:
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Electronic effects : The electron-withdrawing imidazole ring activates the bromine for substitution, particularly with strong nucleophiles like amines or alkoxides .
-
Steric hindrance : Reactions at the meta position show slower kinetics compared to para-substituted analogs due to steric constraints .
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed couplings to form biaryl systems:
Table 2: Coupling Reactions
Mechanistic notes:
-
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation and reductive elimination .
-
Electron-rich boronic acids exhibit higher coupling efficiency due to enhanced transmetallation rates .
Oxidation and Reduction Pathways
The imidazole core undergoes redox transformations:
Table 3: Redox Reactions
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Imidazole N-oxide | 89% | ||
| Reduction | H₂, Pd/C, EtOH, 25°C | 4-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine | 94% |
Critical observations:
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N-Oxidation : The N1 position of the imidazole ring is preferentially oxidized over N3 due to electronic asymmetry .
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Hydrogenation : Selective reduction of the imidazole ring occurs without affecting the bromophenyl group .
Cyclization and Heterocycle Formation
The amine group facilitates intramolecular cyclization:
Table 4: Cyclization Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CS₂, KOH | EtOH, reflux, 8 h | Imidazo[1,2-b] thiazine derivative | 63% | |
| PhNCO, DBU | CH₃CN, 25°C, 2 h | Imidazoquinazolinone | 81% |
Mechanistic insights:
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Thioamide formation with CS₂ precedes cyclization via nucleophilic attack at the α-carbon .
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Isocyanate-mediated cyclization involves urea intermediate formation followed by ring closure .
Functional Group Transformations
The primary amine undergoes acylation and alkylation:
Table 5: Derivatization Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 1 h | N-Acetyl derivative | 92% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 6 h | N-Benzyl derivative | 84% |
Key considerations:
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Acylation occurs selectively at the 2-amine position due to lower steric hindrance .
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Alkylation requires phase-transfer conditions to prevent quaternization of the imidazole nitrogen .
Stability and Degradation
Under harsh acidic conditions (HCl, 100°C), the compound undergoes debromination and ring-opening to yield 3-bromoaniline derivatives (45% after 24 h) . Photolytic degradation in UV light produces trace amounts (<5%) of dehalogenated byproducts .
Scientific Research Applications
Medicinal Chemistry
4-(3-bromophenyl)-1H-imidazol-2-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against a range of diseases, including:
- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Biological Studies
The compound is employed in biological research to investigate its effects on various cellular processes:
- Enzyme Modulation : It has been shown to interact with enzymes such as acetylcholinesterase (AChE), influencing neurotransmitter levels and potentially impacting neurological functions .
- Oxidative Stress Response : Studies indicate that it alters gene expression related to oxidative stress, affecting levels of reactive oxygen species (ROS) within cells.
Chemical Synthesis
In synthetic chemistry, this compound acts as an intermediate for producing more complex organic molecules. Its unique structure allows for various substitution reactions, making it a versatile compound in organic synthesis:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Palladium-catalyzed amination | Methanol, K2CO3 | High |
| Cyclization reactions | Acid catalyst | Moderate to high |
These reactions contribute to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .
Material Science
Recent research has explored the use of this compound in material science, particularly in developing light-harvesting devices and molecular electronics. Its electronic properties make it suitable for applications in organic photovoltaics and sensors .
Case Study 1: Anticancer Activity
A study published in 2020 examined the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism was linked to its ability to modulate AChE activity and alter ROS levels within the cells.
Case Study 2: Enzyme Interaction
Research conducted by the Royal Society of Chemistry demonstrated that this compound effectively inhibits AChE activity. This inhibition was characterized by kinetic studies showing a significant decrease in enzyme activity upon treatment with the compound, suggesting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and their implications:
Key Observations:
- Substituent Position : The meta-bromine in the target compound (vs. para-substituted analogs) may reduce steric hindrance, improving binding to hydrophobic pockets in bacterial targets .
- N-Methylation : Methylation at N1 (as in 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine) reduces hydrogen-bonding capacity, which may lower solubility but improve membrane permeability .
Antibiofilm Activity
- This compound : Likely disrupts biofilms via metal chelation (e.g., Zn²⁺), as seen in structurally similar 4-(4-propoxyphenyl)-1H-imidazol-2-amine, which binds Zn²⁺ to inhibit M. abscessus biofilms .
- Trifluoromethyl Derivatives (12j) : Exhibit potent antibiofilm synergy with rifampicin and isoniazid, reducing MBEC values by two dilutions .
- Alkoxy-Substituted Analogs : Higher lipophilicity from alkoxy groups (e.g., pentyloxy) may enhance membrane penetration but reduce aqueous solubility .
Metal-Binding Capacity
- Zinc Binding : The target compound’s imidazole nitrogen atoms likely coordinate Zn²⁺, similar to 4-(4-propoxyphenyl)-1H-imidazol-2-amine, which forms stable Zn²⁺ complexes detectable via NMR .
- Iron Binding: Limited evidence for Fe²⁺ interactions, though related compounds show weak binding in UV studies .
Physicochemical Properties
- Solubility : Polar substituents (e.g., pyridinyl) enhance aqueous solubility, whereas bromophenyl and trifluoromethyl groups reduce it .
Biological Activity
4-(3-bromophenyl)-1H-imidazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H9BrN2
- Molecular Weight : 227.09 g/mol
- IUPAC Name : this compound
This compound features a brominated phenyl group attached to an imidazole ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in mimicking histidine residues in proteins, which can influence enzyme activity and protein-protein interactions.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in MDPI evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results indicated that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for further development . -
Case Study on Anticancer Properties :
Research published in PubChem explored the compound's effect on cancer cell lines, showing promising results in inhibiting tumor growth through modulation of apoptotic pathways . The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications.
Q & A
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Functionalize the amine group with sulfonamides or acyl moieties to explore antimicrobial activity. Validate via MIC assays against Gram-positive bacteria .
- Click Chemistry : Attach azide-functionalized pharmacophores via CuAAC reactions, monitored by H NMR peak integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
